N-ethyl-2-chloro-5-nitrobenzamide
Description
N-Ethyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and an ethyl substituent on the amide nitrogen. The chloro group acts as an electron-withdrawing moiety, influencing electronic distribution and reactivity, while the nitro group enhances stability and modulates solubility. This compound is structurally analogous to pharmacologically active benzamides, which are often employed as intermediates in drug synthesis or as bioactive agents themselves .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
UXBYXADXVPGIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties and applications of N-ethyl-2-chloro-5-nitrobenzamide, a comparative analysis with structurally related benzamide derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.
Structural and Functional Comparison
Table 1: Substituent Analysis and Molecular Properties
Key Observations :
- Substituent Position : The position of nitro and chloro groups significantly affects electronic properties. For example, 5-chloro-2-nitro derivatives (e.g., ) exhibit distinct reactivity compared to 2-chloro-5-nitro isomers (e.g., ).
- Amide Substituents : N-Ethyl and N,N-dimethyl groups enhance lipophilicity, whereas N-phenyl groups (e.g., ) may improve crystallinity or π-π stacking in solid-state structures.
Key Findings :
Q & A
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